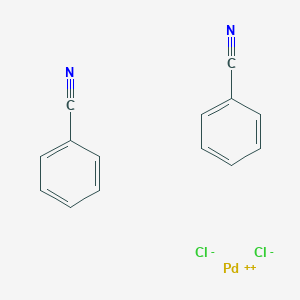

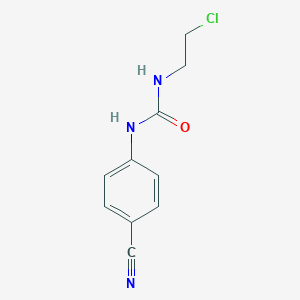

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (NCEU) is an organophosphorus compound that is used in laboratory experiments for its various biochemical and physiological effects. It is a colorless, odorless, and relatively non-toxic compound that has been used in a variety of research studies, including those related to the biochemical and physiological effects of organophosphorus compounds. NCEU has been used in a variety of applications, including the synthesis of other compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.

科学的研究の応用

Urease Inhibition and Environmental Health

Urease inhibitors like N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea are critical in reducing the hydrolysis of urea-based fertilizers in agriculture, which can mitigate environmental pollution and enhance nitrogen use efficiency. Studies have demonstrated the effectiveness of urease inhibitors in reducing ammonia volatilization from urea, thus decreasing the need for excessive fertilizer application and reducing greenhouse gas emissions. This is significant for achieving the EU’s target of reducing greenhouse gas emissions by 40% by 2030 (Ray et al., 2020).

Nitrogen Fertilization Optimization

The use of urease inhibitors is also integral to optimizing nitrogen fertilization strategies. By slowing down urea decomposition in soil, these inhibitors help align nitrogen availability with crop nitrogen demand, potentially enhancing crop yield and reducing environmental impacts. The efficiency of urea fertilizers, often compromised by volatilization or leaching, can be significantly improved through the application of these chemical modifiers, thus ensuring better nitrogen use efficiency and supporting sustainable agricultural practices (Bremner, 1995).

Environmental Protection

Beyond agriculture, the potential of urease inhibitors in environmental protection is notable. By preventing the rapid conversion of urea into ammonia and other nitrogen compounds, these inhibitors can play a role in reducing the contamination of water bodies and preventing eutrophication, which is a major environmental concern associated with nitrogen runoff from agricultural lands (Kosikowska & Berlicki, 2011).

特性

IUPAC Name |

1-(2-chloroethyl)-3-(4-cyanophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-5-6-13-10(15)14-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHSQTUNXMNMTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291827 |

Source

|

| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

CAS RN |

13908-43-5, 162478-62-8 |

Source

|

| Record name | NSC78514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)